Rutaevin
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Overview
Description
Rutaevin is a natural compound belonging to the class of terpenoids. It is primarily isolated from the plant species Euodia rutaecarpa, which is part of the Rutaceae family. This compound has garnered attention due to its potential anti-inflammatory properties, particularly its ability to inhibit the production of nitric oxide in activated macrophages .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rutaevin can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction from the dried fruits of Euodia rutaecarpa using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: In an industrial setting, this compound is typically produced through large-scale extraction processes. The dried plant material is processed using solvents in large extraction tanks. The resulting extract is then purified using techniques such as liquid-liquid extraction and chromatography to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Rutaevin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can be carried out using halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Rutaevin has a wide range of scientific research applications:
Chemistry: this compound is used as a starting material for the synthesis of various terpenoid derivatives. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is studied for its anti-inflammatory properties.
Medicine: this compound’s anti-inflammatory properties are being explored for potential therapeutic applications in treating inflammatory diseases. Additionally, its derivatives are being investigated for their potential anticancer and antimicrobial activities.
Mechanism of Action
Rutaevin is often compared with other terpenoids and related compounds such as limonin, evodiamine, and rutaecarpine. While all these compounds share a similar terpenoid structure, this compound is unique in its specific inhibitory activity on nitric oxide production. This makes it particularly valuable for anti-inflammatory research .
Comparison with Similar Compounds
- Limonin
- Evodiamine
- Rutaecarpine
Properties
CAS No. |
33237-37-5 |
---|---|
Molecular Formula |
C26H30O9 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(1R,7S,10S,12R,13S,14R,16S,19S,20S)-19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,11,17-trione |
InChI |
InChI=1S/C26H30O9/c1-22(2)17-16(28)18(29)24(4)13(25(17)11-32-15(27)9-14(25)34-22)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,17-20,29H,5,7,9,11H2,1-4H3/t13-,14-,17+,18-,19-,20+,23-,24-,25?,26+/m0/s1 |
InChI Key |
YZMKFMIZNSOPSN-UTOBYFMRSA-N |
SMILES |
CC1(C2C(=O)C(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)([C@H](C(=O)[C@H]6C37COC(=O)C[C@@H]7OC6(C)C)O)C |
Canonical SMILES |
CC1(C2C(=O)C(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rutaevin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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